![molecular formula C15H10N2O2 B14158422 3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione CAS No. 82652-21-9](/img/structure/B14158422.png)
3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione is a heterocyclic compound that belongs to the class of indolo-naphthyridines. These compounds are known for their complex structures and potential biological activities. The unique arrangement of nitrogen atoms within the fused ring system makes this compound an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of indole derivatives with appropriate naphthyridine precursors under specific conditions. For example, the annulation reaction of indoles with 2-vinylanilines in the presence of iodine has been reported to yield similar indolo-naphthyridine structures .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
- 10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Uniqueness
3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Propiedades
Número CAS |
82652-21-9 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),8,10,12,14-hexaene-2,7-dione |
InChI |
InChI=1S/C15H10N2O2/c1-16-12-6-7-13(18)17-11-5-3-2-4-9(11)10(15(12)17)8-14(16)19/h2-8H,1H3 |
Clave InChI |
OSQVNYBFJBIHGZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4N3C(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


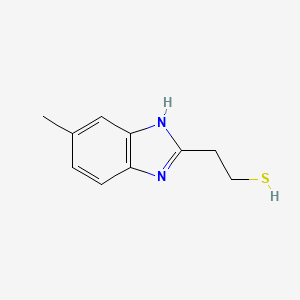
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
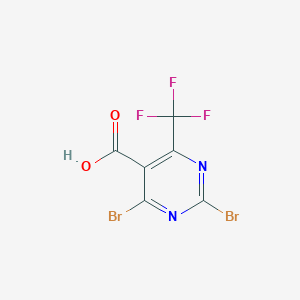
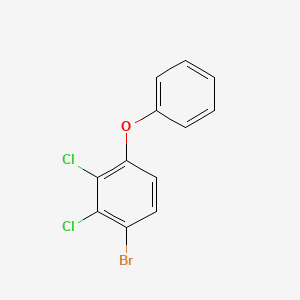
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
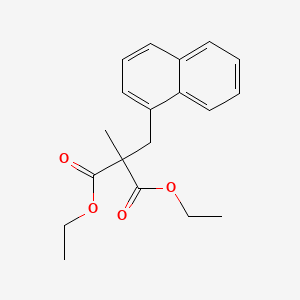
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
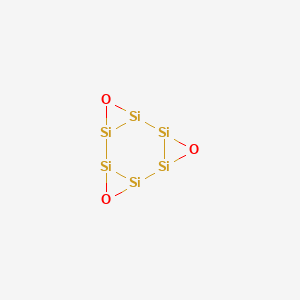
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)

